Monoterpenóides monocíclicos

Monocyclic monoterpenoids are a class of natural products derived from the isoprene units that form the building blocks of terpenes. These compounds typically contain one ring and have an empirical formula of C10H16. Structurally, they can be classified into several subclasses such as phytol derivatives, farnesyl pyrophosphate (FPP) derivatives, and geranyl pyrophosphate (GPP) derivatives.

Monocyclic monoterpenoids play a crucial role in the biosynthesis of various plant secondary metabolites, including essential oils, resins, and pigments. They exhibit diverse biological activities such as antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, these compounds have been widely used in the fragrance industry due to their pleasant aromas.

In the chemical industry, monocyclic monoterpenoids are valued for their applications in cosmetics, food flavoring, and pharmaceuticals. Due to their natural origin, they are increasingly preferred over synthetic alternatives in consumer products. The structural complexity of these compounds also makes them attractive targets for research into new drug candidates and biotechnological processes.

The isolation and purification of monocyclic monoterpenoids can be achieved through various techniques such as steam distillation, extraction, and chromatography. Their chemical stability and environmental friendliness further enhance their utility in a wide range of applications.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

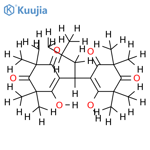

|

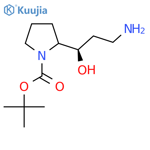

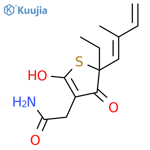

2-{(5R)-5-ethyl-2-hydroxy-5-[(1E)-2-methylbuta-1,3-dien-1-yl]-4-oxo-4,5-dihydrothiophen-3-yl}acetamide | 98352-22-8 | C13H17NO3S |

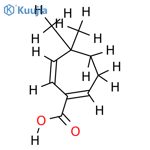

|

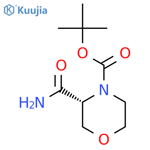

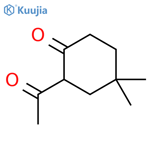

2-acetyl-4,4-dimethylcyclohexan-1-one | 91056-57-4 | C10H16O2 |

|

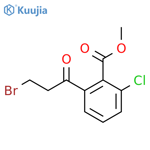

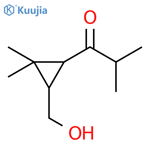

1-(3-Hydroxymethyl-2,2-dimethylcyclopropyl)-2-methyl-1-propanone | 133872-87-4 | C10H18O2 |

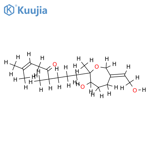

|

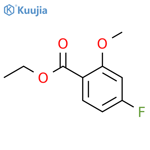

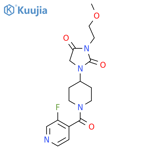

N/A | 1416740-73-2 | C25H36O6 |

|

5,5-Dimethyl-cyclohepta-1,6-diencarbonsaeure | 103440-46-6 | C10H14O2 |

|

(+)-(2'S,3'R)-zoapatanol | 67359-28-8 | C20H34O4 |

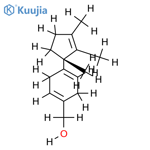

|

8,11-dihydro-12-hydroxyisolaurene | 1400791-27-6 | C15H22O |

|

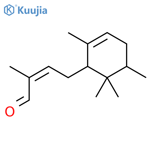

(1R,5S,E)-2-methyl-4-(2,5,6,6-tetramethylcyclohex-2-en-1-yl)but-2-enal | 124988-48-3 | C15H24O |

|

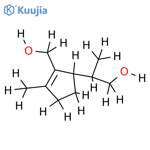

Dehydroiridodiol | 76792-78-4 | C10H18O2 |

|

,(1R,2S,3R,1'S)-Nepetalinic acid | 50429-10-2 | C10H16O4 |

Literatura Relacionada

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873

Fornecedores recomendados

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados